molecular formula C19H19N3O2S B2379164 2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 688335-69-5

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

Cat. No. B2379164
CAS RN: 688335-69-5
M. Wt: 353.44
InChI Key: ZGBAOFVMUQIIPO-UHFFFAOYSA-N
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Description

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide, also known as MIA-423, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine and has been the subject of various studies to determine its mechanism of action and physiological effects.

Scientific Research Applications

Computational and Pharmacological Potential

Research has explored the computational and pharmacological potential of various heterocyclic compounds, including derivatives related to 2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide. These compounds have shown moderate inhibitory effects in assays for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential (Faheem, 2018).

Synthesis and Antiprotozoal Activity

Another study focused on the synthesis of novel benzimidazole derivatives, which have a structural resemblance to the compound . These derivatives displayed strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with activity even surpassing that of the drug metronidazole (Pérez‐Villanueva et al., 2013).

Anticonvulsant Activity

A related study synthesized derivatives of 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, demonstrating anticonvulsant activity in maximal electroshock (MES)-induced seizures. This suggests potential therapeutic applications in epilepsy or seizure disorders (Aktürk et al., 2002).

Antioxidant Activity

Research on pyrazole-acetamide derivatives, similar in structure to the compound , revealed significant antioxidant activities. These findings highlight the potential for these compounds in combating oxidative stress-related disorders (Chkirate et al., 2019).

Anticancer Properties

A study on a hybrid molecule incorporating pyrazoline, thiadiazole, and dichloroacetic acid moieties showed promising anticancer properties. This research suggests potential for similar structured compounds in cancer therapy (Yushyn et al., 2022).

Antimicrobial Agents

A series of thiazolidin-4-one derivatives, structurally similar to the compound , were synthesized and tested for antimicrobial activity. They showed potent effects against various bacterial and fungal strains, suggesting a potential role in antimicrobial therapy (Baviskar et al., 2013).

Enzyme Inhibition

Research into sulfonamides with benzodioxane and acetamide moieties, related to the compound in focus, revealed substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This indicates possible applications in managing diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

properties

IUPAC Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-5-3-6-15(11-14)21-18(23)13-25-19-20-9-10-22(19)16-7-4-8-17(12-16)24-2/h3-12H,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBAOFVMUQIIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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